molecular formula C8H9N3O2 B184046 Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 136548-98-6

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Cat. No.: B184046
CAS No.: 136548-98-6
M. Wt: 179.18 g/mol
InChI Key: YHKDPXNVHBXOIU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is C8H9N3O2 . Its structure consists of a pyrazole ring with an ethyl group attached to the nitrogen atom and a carboxyl group connected to the carbon atom.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, imidazo pyrazole-7-carboxamides have been studied for their in vitro cytotoxic characteristics .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.18 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are 179.069476538 g/mol . The topological polar surface area is 59.4 Ų .

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compound Development

The chemical compound ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate has seen significant interest in synthetic chemistry, particularly in the development of heterocyclic compounds. This interest is due to its potential utility in creating molecules with a variety of biological and chemical properties. A key area of research involves the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, where this compound serves as a precursor or intermediate in complex synthetic routes. For instance, Dzedulionytė et al. (2022) developed a general approach towards synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and related derivatives, highlighting a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from accessible pyrazole carboxylates. This approach emphasizes the compound's role in facilitating the synthesis of fused heterocyclic compounds, confirmed through NMR spectroscopy and HRMS investigation (Dzedulionytė et al., 2022).

Another notable application is in the synthesis of 1H-imidazo[1,2-b]pyrazoles through multicomponent assembly processes, as explored by Demjén et al. (2014). Their work describes a facile, chemo- and regioselective assembly of imidazo[1,2-b]pyrazoles via the Groebke–Blackburn–Bienaymé reaction, demonstrating the compound's utility in generating a diverse library of imidazo[1,2-b]pyrazole derivatives with yields up to 83% (Demjén et al., 2014).

Antimicrobial and Biological Activity Research

Research into the biological activities of compounds derived from this compound has also been significant. Jyothi and Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides from imidazo[1,2-a]pyrazine-2-carboxylic acid, demonstrating promising antimicrobial activities. This work showcases the potential of derivatives for applications in medicinal chemistry, especially as antimicrobial agents (Jyothi & Madhavi, 2019).

Crystallography and Material Science

In material science and crystallography, the structural characterization of this compound derivatives provides insights into their molecular geometry and potential applications in material design. Shao et al. (2009) reported on the crystal structure of a related compound, illustrating significant π–π interactions and intermolecular hydrogen bonding, which could inform the design of materials with specific optical or electronic properties (Shao, Zhao, & Wang, 2009).

Properties

IUPAC Name

ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKDPXNVHBXOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326607
Record name Ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136548-98-6
Record name Ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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